molecular formula C25H21NO3S B2366447 (6-Methyl-4-tosylquinolin-3-yl)(p-tolyl)methanone CAS No. 866845-33-2

(6-Methyl-4-tosylquinolin-3-yl)(p-tolyl)methanone

Cat. No. B2366447
CAS RN: 866845-33-2
M. Wt: 415.51
InChI Key: CPGPZSSXTNOCCX-UHFFFAOYSA-N
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Description

(6-Methyl-4-tosylquinolin-3-yl)(p-tolyl)methanone), also known as MTM, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MTM is a synthetic compound that belongs to the class of quinoline derivatives. It has a molecular formula of C26H22N2O2S and a molecular weight of 430.53 g/mol.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The research on related quinoline derivatives includes innovative synthesis methods. For instance, a study on the synthesis and DFT calculations of a novel chromone derivative, 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione, utilized DBU catalyzed condensation reactions, showcasing advanced techniques in creating complex organic molecules (Halim & Ibrahim, 2017).

  • Molecular Structure Determination : Detailed molecular structure analysis is crucial for understanding the properties of such compounds. The crystal and molecular structure analysis of a closely related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, was performed to elucidate its crystalline form and molecular interactions, highlighting the importance of X-ray diffraction studies in organic chemistry (Lakshminarayana et al., 2009).

Potential Biological Activities

  • Bioactive Properties : Certain quinoline derivatives have been identified for their potential therapeutic applications due to their bioactive properties. For example, derivatives known for exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties have been synthesized, showcasing the medicinal chemistry applications of these compounds (Bonilla-Castañeda et al., 2022).

Chemical Sensing and Analysis

  • Chemical Sensing : Some quinoline derivatives have been explored for their potential as chemical sensors. A study on 2-Hydroxy-5-methyl-3-((quinolin-6-ylimino)methyl)benzaldehyde (HL) demonstrated its ability as a ratiometric fluorescent chemosensor for pH, indicating the versatility of quinoline derivatives in analytical chemistry applications (Halder, Hazra, & Roy, 2018).

properties

IUPAC Name

[6-methyl-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3S/c1-16-4-9-19(10-5-16)24(27)22-15-26-23-13-8-18(3)14-21(23)25(22)30(28,29)20-11-6-17(2)7-12-20/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGPZSSXTNOCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methyl-4-tosylquinolin-3-yl)(p-tolyl)methanone

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